Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl-
Overview
Description
Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a benzamide group attached to a phenylimidazo[2,1-b]thiazole moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial properties . This suggests that the compound may target enzymes or proteins essential for the survival and replication of mycobacteria.
Mode of Action
Based on the structural similarity to other imidazo[2,1-b]thiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially inhibit the function of the target proteins or enzymes, leading to the observed biological effects.
Biochemical Pathways
Given the potential antimycobacterial activity, it is plausible that the compound could interfere with essential biochemical pathways in mycobacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
If the compound does exhibit antimycobacterial activity, it could lead to the inhibition of mycobacterial growth and replication, potentially resulting in the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde to form an intermediate, which is then cyclized to produce the imidazo[2,1-b]thiazole core. This core is further functionalized by introducing the benzamide group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: Compounds with similar core structures but different functional groups.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Uniqueness
Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Biological Activity
Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide group linked to a phenylimidazo[2,1-b]thiazole moiety. This structural complexity contributes to its diverse biological properties. The molecular formula is with a molecular weight of approximately 363.45 g/mol.
Anticancer Properties
Research indicates that compounds within the imidazo[2,1-b]thiazole class exhibit notable anticancer activity . A study highlighted the antiproliferative effects of various imidazo[2,1-b]thiazole derivatives against cancer cell lines, including murine leukemia and human cervix carcinoma, with IC50 values in the submicromolar range .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound 1 | HeLa | 0.86 | |
Compound 2 | L1210 | 1.4 | |
Benzamide N-[(2,3-dihydro...]-2-methyl- | Panc-1 | TBD | This Study |
The proposed mechanism of action for benzamide derivatives involves the inhibition of key cellular pathways associated with cancer progression. For instance, certain derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Enzyme Interactions
Benzamide derivatives are also being explored as biochemical probes to study enzyme interactions. Their ability to selectively bind to specific targets makes them valuable in understanding cellular pathways and developing targeted therapies.
Synthesis Methods
The synthesis of Benzamide, N-[(2,3-dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methyl- typically involves multi-step organic reactions:
- Condensation Reaction : The initial step involves the condensation of 2-aminothiazole with benzaldehyde.
- Cyclization : This intermediate is cyclized to form the imidazo[2,1-b]thiazole core.
- Functionalization : Finally, the benzamide group is introduced through nucleophilic substitution reactions.
These methods ensure high purity and yield, suitable for both laboratory and industrial applications.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of various benzamide derivatives:
- Antimicrobial Activity : Some benzamide derivatives have demonstrated significant antimicrobial properties against various pathogens.
- Larvicidal Activity : Preliminary bioassays indicated that some synthesized benzamides possess larvicidal effects against mosquito larvae, suggesting potential applications in vector control .
Properties
IUPAC Name |
2-methyl-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-7-5-6-10-16(14)19(24)21-13-17-18(15-8-3-2-4-9-15)22-20-23(17)11-12-25-20/h2-10H,11-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWCFACHDAKJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142022 | |
Record name | N-[(2,3-Dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946300-75-0 | |
Record name | N-[(2,3-Dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946300-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2,3-Dihydro-6-phenylimidazo[2,1-b]thiazol-5-yl)methyl]-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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